5-(Fluoromethoxy)pyrazine-2-carboxylic acid
Description
5-(Fluoromethoxy)pyrazine-2-carboxylic acid is a fluorinated pyrazine derivative characterized by a fluoromethoxy (-OCH2F) substituent at the 5-position and a carboxylic acid (-COOH) group at the 2-position of the pyrazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and cytostatic agents. Its structural uniqueness lies in the electron-withdrawing fluoromethoxy group, which enhances metabolic stability and influences molecular interactions in biological systems.
Properties
IUPAC Name |
5-(fluoromethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c7-3-12-5-2-8-4(1-9-5)6(10)11/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFYGFCSLSIHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluoromethoxy)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with fluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Fluoromethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid oxides.
Reduction: Formation of pyrazine-2-carboxylic alcohols or aldehydes.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
5-(Fluoromethoxy)pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Fluoromethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Structural and Functional Group Variations
Pyrazine-2-carboxylic acid derivatives are modified at the 5- or 6-positions with substituents such as halogens, alkyl groups, or alkoxy chains. Key analogs include:
- 5-Chloropyrazine-2-carboxylic acid : Features a chlorine atom at the 5-position. This compound is a common precursor in synthesizing antimycobacterial and antifungal agents, such as N-substituted 5-chloropyrazine-2-carboxamides .
- 5-tert-Butylpyrazine-2-carboxylic acid : Contains a bulky tert-butyl group, enhancing lipophilicity and influencing antimycobacterial activity (e.g., MIC < 12.5 μg/cm³ against Mycobacterium tuberculosis) .
- 5-Methoxypyrazine-2-carboxylic acid : The methoxy group (-OCH3) provides moderate electron-donating effects, impacting photosynthesis-inhibiting activity in chloroplasts .
- 5-(Difluoromethyl)pyrazine-2-carboxylic acid : Synthesized via decarboxylation of 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid, this derivative is a precursor for β-secretase (BACE1) inhibitors .
Table 1: Structural and Functional Comparison
*Specific IC50 values for 5-(fluoromethoxy) derivatives require further pharmacological profiling.
Physicochemical Properties
- Lipophilicity :
- Metabolic Stability :
- Fluorine atoms in the fluoromethoxy group reduce oxidative metabolism, prolonging half-life compared to methoxy analogs .
Biological Activity
5-(Fluoromethoxy)pyrazine-2-carboxylic acid is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₅FN₂O₃
- Molecular Weight : 172.115 g/mol
- Structure : The compound features a pyrazine ring substituted with a fluoromethoxy group and a carboxylic acid moiety.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has been investigated for its potential to inhibit various microbial strains. In vitro studies have demonstrated its effectiveness against certain fungi and bacteria, although specific MIC (Minimum Inhibitory Concentration) values vary depending on the target organism .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Mechanistic studies indicate that it may interact with specific molecular targets involved in cancer cell proliferation and survival.
- Antioxidant Effects : The compound has shown promising results in antioxidant assays, indicating its potential to scavenge free radicals and protect cells from oxidative stress .
The mechanism of action for this compound is not fully elucidated but appears to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell metabolism.
- Receptor Interaction : It may bind to specific receptors or proteins, modulating their activity and influencing cellular signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Moderate | Promising | Significant |
| 5-Methoxypyrazine-2-carboxylic acid | Low | Moderate | Low |
| 5-Chloromethoxy-pyrazine-2-carboxylic acid | Moderate | Low | Moderate |
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various pyrazine derivatives, including this compound, revealed that while some derivatives exhibited poor antifungal effects (MIC = 31.25 - 500 μmol/dm³), others showed significant antimicrobial activity against Mycobacterium tuberculosis .
- Synthesis and Biological Testing : Research synthesized several derivatives of pyrazine-2-carboxylic acids and evaluated their biological activities. The findings indicated that modifications to the pyrazine structure could enhance antimicrobial and antioxidant properties significantly .
- Mechanistic Insights : Molecular docking studies have suggested that the binding affinity of this compound to specific targets correlates with its observed biological activities, providing a basis for further drug development efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
